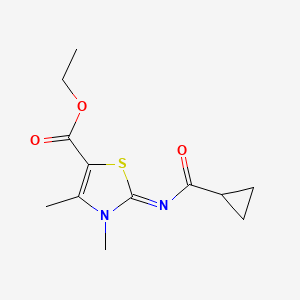
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPA hydrochloride and is a member of the piperazine family of compounds. MPPA hydrochloride has been shown to have a wide range of biochemical and physiological effects, which make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
MPPA hydrochloride works by binding to the 5-HT1A receptor and blocking its activity. This leads to a decrease in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. By blocking the activity of the 5-HT1A receptor, MPPA hydrochloride can help researchers better understand the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects
MPPA hydrochloride has a wide range of biochemical and physiological effects that make it a valuable tool for researchers. Some of the most notable effects include its ability to decrease the release of serotonin, increase the levels of dopamine and norepinephrine, and decrease the levels of cortisol. These effects make MPPA hydrochloride a valuable tool for studying the function of various neurotransmitters and their role in regulating mood, anxiety, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPA hydrochloride in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of using MPPA hydrochloride is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research involving MPPA hydrochloride. One promising area of research involves its use as a tool for studying the function of the 5-HT1A receptor in various disease states, including depression, anxiety, and schizophrenia. Another potential direction for research involves the development of new compounds that are based on the structure of MPPA hydrochloride and have even greater selectivity for the 5-HT1A receptor. Finally, researchers may also explore the use of MPPA hydrochloride in combination with other compounds to better understand the complex interactions between various neurotransmitters and their receptors.
Synthesemethoden
MPPA hydrochloride can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This compound is then reacted with 4-tosylpiperazine to form 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide. Finally, this compound is treated with hydrochloric acid to form MPPA hydrochloride.
Wissenschaftliche Forschungsanwendungen
MPPA hydrochloride has a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of the serotonin receptor. MPPA hydrochloride has been shown to be a highly selective antagonist of the 5-HT1A receptor, which is involved in a variety of physiological processes including mood regulation, anxiety, and cognition.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNYINUWGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)